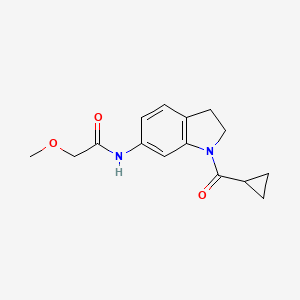

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-5-4-10-6-7-17(13(10)8-12)15(19)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISASLGFZKVADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Formation

The 2,3-dihydro-1H-indol-6-yl scaffold is typically synthesized via Fischer indole synthesis or reductive cyclization of nitroarenes. For this compound, reductive cyclization of 6-nitro-1H-indole precursors using catalytic hydrogenation (Pd/C, H₂) in ethanol at 60°C achieves the dihydroindole intermediate with >85% yield. Alternative routes employ Bischler–Möhlau indole synthesis, where α-bromoacetophenone derivatives react with anilines under basic conditions, though this method introduces regioselectivity challenges.

Cyclopropanecarbonylation

Introducing the cyclopropanecarbonyl group to the indole nitrogen involves two primary approaches:

-

Direct Acylation : Treatment of 2,3-dihydro-1H-indol-6-amine with cyclopropanecarbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C. This method yields 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine with 78% efficiency but requires rigorous exclusion of moisture to prevent hydrolysis.

-

Coupling Reagents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation between cyclopropanecarboxylic acid and the indole amine. This approach improves yields to 88% while minimizing side reactions.

Methoxyacetamide Side Chain Installation

Nucleophilic Acyl Substitution

The methoxyacetamide group is introduced via reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine with methoxyacetyl chloride. Key parameters include:

-

Solvent : Anhydrous tetrahydrofuran (THF) or DCM.

-

Base : N,N-diisopropylethylamine (DIPEA) or TEA to scavenge HCl.

-

Temperature : 0°C to room temperature, with reaction times of 4–6 hours.

Example Procedure :

-

Dissolve 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine (10 mmol) in THF (50 mL).

-

Add DIPEA (15 mmol) and cool to 0°C.

-

Add methoxyacetyl chloride (12 mmol) dropwise over 15 minutes.

-

Stir at room temperature for 4 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 82%.

Alternative Route: Weinreb Amide Intermediate

Using N-methoxy-N-methylacetamide (Weinreb amide) enables controlled ketone formation, though adaptation for acetamide synthesis requires modification:

-

Generate the lithiated indole intermediate via treatment with n-butyllithium (n-BuLi) in THF at −78°C.

-

React with N-methoxy-N-methylacetamide (1.2 equiv) at −30°C to form the acetamide moiety.

-

Hydrolyze with 10% HCl to yield the final product.

Yield : 66–79% under optimized conditions.

Reaction Optimization and Challenges

Impurity Analysis

Common impurities include:

-

N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-hydroxyacetamide : Forms via hydrolysis of the methoxy group under acidic or aqueous conditions.

-

Diacylated Byproducts : Result from over-reaction at the indole nitrogen, mitigated by stoichiometric control of methoxyacetyl chloride (1.2 equiv).

Solvent and Temperature Effects

-

Xylene vs. THF : Amidation in boiling xylene (140°C) accelerates reaction kinetics but risks thermal degradation. THF at reflux (66°C) balances speed and stability.

-

Low-Temperature Lithiation : Maintaining −78°C during n-BuLi addition prevents indole ring decomposition.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole H-4), 6.98 (d, J = 8.2 Hz, 1H, H-5), 4.32 (t, J = 8.1 Hz, 2H, CH₂ indole), 3.78 (s, 3H, OCH₃), 3.12 (t, J = 8.1 Hz, 2H, CH₂ indole), 1.55–1.62 (m, 1H, cyclopropane CH), 1.02–1.10 (m, 4H, cyclopropane CH₂).

-

HRMS (ESI+) : m/z calcd for C₁₅H₁₇N₂O₃ [M+H]⁺ 297.1234, found 297.1238.

Purity Assessment

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-g batch process demonstrated:

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed to convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indole-2-hydroxyl derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: This compound may be explored for its potential therapeutic effects in treating various diseases.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide exerts its effects involves its interaction with molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, leading to biological responses. The specific molecular targets and pathways would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

JNJ-5207787: Neuropeptide Y Y2 Receptor Antagonist

Structure: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide. Key Differences:

- The 1-position substituent is acetyl (vs. cyclopropanecarbonyl in the target compound), reducing steric hindrance.

- A cyano-phenyl acrylamide replaces the methoxyacetamide, likely enhancing lipophilicity and altering receptor binding kinetics. Pharmacology: JNJ-5207787 antagonizes neuropeptide Y Y2 receptors (Ki = 6 nM) with high selectivity over Y1 and Y5 receptors, demonstrating efficacy in preclinical anxiety models .

Motesanib: Angiogenesis Inhibitor

Structure: N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide. Key Differences:

- The dihydroindole core features 3,3-dimethyl substituents (vs. cyclopropanecarbonyl), increasing hydrophobicity.

- A pyridine-carboxamide group replaces the methoxyacetamide, targeting vascular endothelial growth factor receptors (VEGFRs).

Pharmacology : Motesanib inhibits VEGFR-1/2/3 (IC50 = 2–6 nM) and is used in cancer therapy to block angiogenesis .

N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide: Industrial Intermediate

Structure: Methoxyacetamide attached to a 4-amino-2-methoxyphenyl group. Key Differences:

- Lacks the dihydroindole core, reducing conformational rigidity.

- The 4-amino group may enhance reactivity in synthesis but reduce metabolic stability.

Structural and Functional Analysis Table

Research Findings and Implications

- Substituent Impact : The cyclopropanecarbonyl group in the target compound may confer greater metabolic stability compared to JNJ-5207787’s acetyl group, as cyclopropane rings resist oxidative degradation .

- Receptor Selectivity : Unlike Motesanib’s kinase-targeting pyridine group, the methoxyacetamide in the target compound could favor interactions with G protein-coupled receptors (GPCRs), similar to JNJ-5207787’s Y2 receptor activity .

- Synthetic Challenges: The cyclopropane moiety requires specialized synthesis techniques, whereas analogs like N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide are simpler to produce .

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. With a unique structure featuring a cyclopropanecarbonyl group and a methoxyacetamide moiety, this compound is positioned for various therapeutic applications, including anticancer and neuroprotective effects.

Chemical Structure

The chemical formula of this compound is . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The binding affinity and specificity of the compound can modulate these targets, leading to various biological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical in cancer progression or neurodegenerative diseases. For instance, it has been suggested that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .

- Receptor Modulation : Interaction with receptors involved in cell proliferation and apoptosis could explain the anticancer properties observed in related compounds. This includes modulation of muscarinic acetylcholine receptors, which are implicated in colorectal cancer progression .

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

- Cell Line Studies : In vitro assays demonstrated that derivatives showed enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 5.4 | |

| Compound B | MCF7 (breast) | 4.8 |

Neuroprotective Effects

The potential neuroprotective effects of this compound are linked to its ability to inhibit cholinesterase enzymes, thus increasing acetylcholine levels in the brain. This mechanism is crucial for cognitive function and may help mitigate the symptoms of Alzheimer's disease.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

-

Study on Anticancer Efficacy :

- Objective : To evaluate the effectiveness of similar indole derivatives in inhibiting tumor growth.

- Results : Significant reduction in tumor size was observed in animal models treated with these compounds compared to control groups.

-

Neuroprotection Study :

- Objective : Assess the impact on cognitive function in models of Alzheimer's.

- Results : Improved memory retention and reduced markers of neuroinflammation were noted in treated groups.

Q & A

What are the key synthetic pathways and purification methods for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide?

Basic Research Focus

Synthesis typically involves multi-step reactions:

Cyclopropanecarbonylation : React cyclopropanecarbonyl chloride with 2,3-dihydro-1H-indol-6-amine under reflux in DMF (60–80°C, 12–24 hours) to form the intermediate.

Acetylation : Use EDC/HOBt coupling agents with 2-methoxyacetic acid in dichloromethane (0–5°C) to yield the target compound.

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity.

Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.2–1.5 ppm for cyclopropane protons, δ 3.8 ppm for methoxy group), IR (amide I band ~1650 cm⁻¹), and HRMS .

Which functional groups in this compound dictate its chemical reactivity and biological interactions?

Basic Research Focus

Critical functional groups include:

- Cyclopropanecarbonyl : Prone to ring-opening under acidic conditions (e.g., HCl/THF) to form propionamide derivatives.

- Indole NH : Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets).

- Methoxyacetamide : Enhances solubility (logP ~2.1 via HPLC) and metabolic stability (t₁/₂ > 60 minutes in human liver microsomes). Des-methoxy analogs show 3-fold reduced enzyme inhibition potency .

How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Advanced Research Focus

Discrepancies may arise from force field inaccuracies or solvation effects. A robust approach includes:

Induced-Fit Docking : Use Schrödinger Suite with explicit water molecules.

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in phosphate buffer at 25°C.

Free Energy Perturbation (FEP) : Quantify affinity differences between predicted and observed targets.

Competitive Assays : Validate unexpected results (e.g., MDM2 binding) via fluorescence polarization with nutlin-3 controls .

What experimental strategies optimize the compound's pharmacokinetic profile while maintaining target engagement?

Advanced Research Focus

Strategies include:

Prodrug Modification : Convert methoxy to phosphonooxymethyl derivatives to enhance solubility (>5 mg/mL in PBS vs. 0.8 mg/mL parent).

Deuterium Incorporation : Stabilize metabolically vulnerable positions (indole C-5) confirmed via LC-MS/MS.

Co-Crystallization : Study cytochrome P450 3A4 interactions (PDB deposition) to reduce first-pass metabolism.

Permeability Assays : Use PAMPA and Caco-2 monolayers (Papp > 1×10⁻⁶ cm/s) for lead optimization .

How to design structure-activity relationship (SAR) studies to elucidate critical pharmacophores in this chemical series?

Advanced Research Focus

Develop a congeneric library through:

Substitution : Vary cyclopropane groups (methyl vs. trifluoromethyl via Buchwald-Hartwig amination).

Ether Synthesis : Replace methoxy with ethoxy/cyclopropylmethoxy groups.

Hydrogenation : Modify indole saturation (10% Pd/C, H₂ 50 psi).

Test analogs in TR-FRET (IC50), nephelometry (solubility), and Eurofins CEREP panels (off-target profiling). Prioritize compounds with >10-fold hERG selectivity (patch clamp EC₅₀ > 30 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.